(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Overview
Description
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoxia-Activated Prodrugs of SN-38 :
- Researchers designed hypoxia-activated prodrugs by conjugating this compound with 7-ethyl-10-hydroxy camptothecin (SN-38), showing promise as a hypoxia-selective antitumor agent (Jin, Zhang, & Lu, 2017).
Synthesis and Application in Organic Chemistry :
- The compound has been used in the synthesis of imidazole derivatives and conversion into carbonyl compounds, serving as a masked form of the carbonyl group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Palladium-Catalyzed Methylation of Nitroarenes with Methanol :
- A study demonstrated the use of this compound in the synthesis of N-methyl-arylamines from nitroarenes using methanol, indicating its utility in the efficient diversification of aromatic nitro compounds (Wang, Neumann, & Beller, 2019).
Selective COX-2 Inhibitor Synthesis :
- Research focused on synthesizing derivatives of this compound as selective COX-2 inhibitors, aiming to reduce gastrointestinal adverse effects of traditional NSAIDs (Tabatabai, Rezaee, & Kiani, 2012).
Synthesis in Molecularly Targeted Hypoxia-Activated Prodrugs :
- This compound was utilized in the synthesis of bioreductive prodrugs, targeting compound delivery to hypoxic regions in biological systems (O’Connor et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitroimidazole compounds, which this compound is a derivative of, often target dna and rna in microbial cells .
Mode of Action
Nitroimidazole compounds are generally known to interact with dna and rna, causing breaks and inhibiting synthesis, which leads to cell death .
Biochemical Pathways
Nitroimidazole compounds are known to interfere with nucleic acid synthesis, which can disrupt various cellular processes .
Pharmacokinetics
It is known that nitroimidazole compounds are generally well-absorbed and widely distributed in the body .
Result of Action
Nitroimidazole compounds are known to cause dna damage, leading to cell death .
Action Environment
Factors such as ph, temperature, and presence of other substances could potentially affect its action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol are not well-studied. Nitroimidazole compounds are known to interact with various biomolecules. They are often used in the treatment of parasitic infections, suggesting that they may interact with enzymes and proteins involved in these pathogens’ metabolic processes .
Cellular Effects
Nitroimidazole compounds are known to have antimicrobial effects, suggesting that they may influence cell function by disrupting the cellular processes of microbes .
Molecular Mechanism
Nitroimidazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable under normal conditions .
Metabolic Pathways
Nitroimidazole compounds are known to interact with various enzymes and cofactors, suggesting that they may be involved in several metabolic pathways .
Properties
IUPAC Name |
(3-methyl-2-nitroimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSSUDRHAJTESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878799 | |
Record name | Hydroxydimetridrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39070-14-9, 936-05-0 | |
Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39070-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39070-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxydimetridrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1-methyl-2-nitro-1H-imidazol-5-yl)methanol contribute to the functionality of hypoxia-activated probes?
A: this compound serves as a trigger unit in hypoxia-activated probes. Under hypoxic conditions, commonly found in solid tumors, the nitro group within this compound undergoes reduction. This reduction disrupts the structure of the probe, leading to a "turn-on" fluorescence signal. This mechanism allows for selective visualization and detection of hypoxic tumor cells [, ].
Q2: The research mentions two probes, IOD and IND, both utilizing this compound. What makes their hypoxia selectivity differ?
A: The difference in hypoxia selectivity between IOD and IND arises from the specific linkage used to conjugate this compound to the near-infrared fluorescence probe DCPO. IOD utilizes an ether linkage, while IND employs a bis-carbamate linkage [, ]. This structural variation affects the probes' susceptibility to reduction under hypoxic conditions and consequently their selectivity towards hypoxic environments. IOD, with the ether linkage, demonstrated superior hypoxia selectivity compared to IND in studies involving H460, HeLa, and A549 cell lines [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.